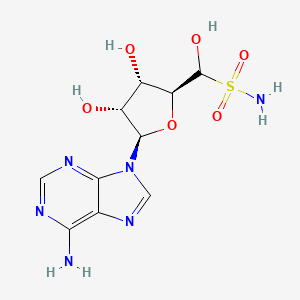
5'-Sulfamoyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Sulfamoyladenosine is a unique compound characterized by the presence of a sulfamoyl group attached to the 5’ position of adenosine. This compound is notable for its rare sulfamoyl ester moiety, which is not commonly found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Sulfamoyladenosine typically involves the reaction of adenosine with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfamoyl ester bond . The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for 5’-Sulfamoyladenosine are not extensively documented, the compound can be synthesized on a larger scale using similar principles as those employed in laboratory synthesis. The key factors in industrial production include optimizing reaction conditions, scaling up the process, and ensuring consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5’-Sulfamoyladenosine undergoes various chemical reactions, including substitution and hydrolysis. The sulfamoyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of 5’-Sulfamoyladenosine include sulfamoyl chloride, bases like pyridine, and solvents such as dichloromethane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from the reactions of 5’-Sulfamoyladenosine depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfamoyl derivatives, while hydrolysis can lead to the formation of adenosine and sulfamic acid .
Scientific Research Applications
Chemistry: In chemistry, 5’-Sulfamoyladenosine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, 5’-Sulfamoyladenosine is investigated for its role in cellular processes. It has been shown to interfere with adenosine monophosphate enzymology, making it a valuable tool for studying enzyme mechanisms and cellular metabolism .
Medicine: Medicinally, 5’-Sulfamoyladenosine exhibits antiparasitic activity and has been explored as a potential therapeutic agent. Its ability to inhibit protein biosynthesis and platelet aggregation further highlights its potential in treating various medical conditions .
Industry: In the industrial sector, 5’-Sulfamoyladenosine is utilized in the development of new materials and chemical products. Its unique properties make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 5’-Sulfamoyladenosine involves its interaction with specific molecular targets and pathways. It is known to interfere with adenosine monophosphate enzymology, which affects various cellular processes. The compound’s sulfamoyl group plays a crucial role in its bioactivity, allowing it to interact with enzymes and other biomolecules .
Comparison with Similar Compounds
5’-Sulfamoyladenosine can be compared with other similar compounds, such as nucleocidin and ascamycins. These compounds share structural similarities but differ in their functional groups and bioactivity:
Nucleocidin: Contains a fluorine atom at the C-4’ position of the ribose ring and a sulfamoyl ester moiety.
The uniqueness of 5’-Sulfamoyladenosine lies in its specific sulfamoyl ester moiety and its diverse bioactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H14N6O6S |
|---|---|
Molecular Weight |
346.32 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide |
InChI |
InChI=1S/C10H14N6O6S/c11-7-3-8(14-1-13-7)16(2-15-3)9-5(18)4(17)6(22-9)10(19)23(12,20)21/h1-2,4-6,9-10,17-19H,(H2,11,13,14)(H2,12,20,21)/t4-,5+,6-,9+,10?/m0/s1 |
InChI Key |
KKQMCTARRKKJGE-YLXOIZHRSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(O)S(=O)(=O)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(O)S(=O)(=O)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


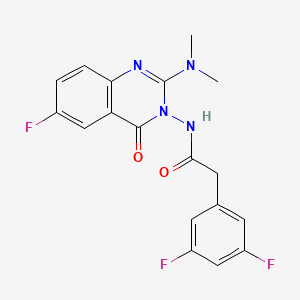
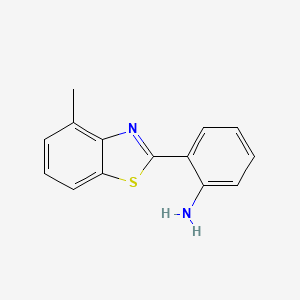
![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
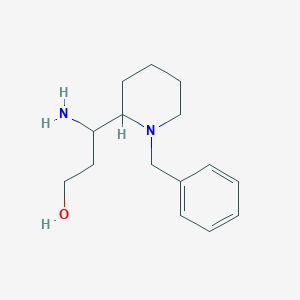
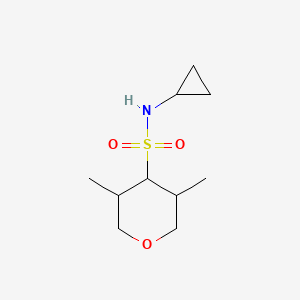
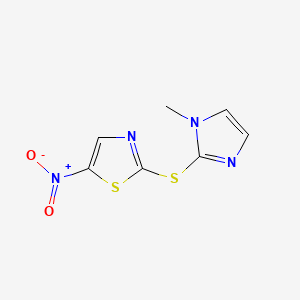
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
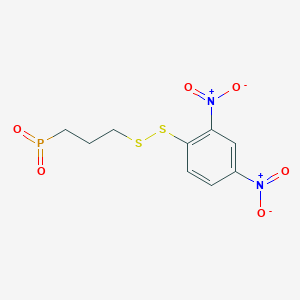
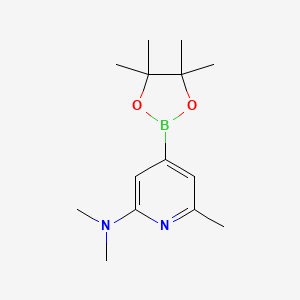
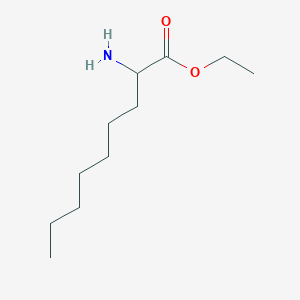
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)
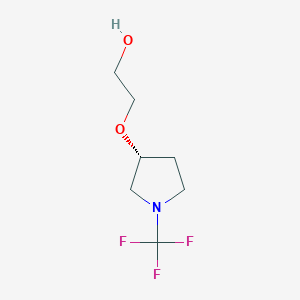
![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
